3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole
Description
Molecular Identity and Nomenclature
The compound 3-(3,4-dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole is a heterocyclic aromatic molecule characterized by a fused benzoisoxazole core substituted with a pentafluorosulfanyl (-SF₅) group at the 6-position and a 3,4-dimethoxyphenyl moiety at the 3-position. Its systematic IUPAC name is pentafluoro-(3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-6-yl)-λ⁶-sulfane . The molecular formula C₁₅H₁₂F₅NO₃S reflects its composition, with a molecular weight of 381.3 g/mol.
Common synonyms include 3-(3,4-dimethoxyphenyl)-6-(pentafluoro-λ⁶-sulfanyl)benzo[c]isoxazole and [3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-6-yl]pentafluorosulfur . The CAS registry number 1379812-02-8 uniquely identifies this compound in chemical databases. The structural complexity arises from the interplay of the electron-withdrawing SF₅ group, the electron-donating dimethoxyphenyl substituent, and the benzoisoxazole scaffold, which collectively influence its physicochemical properties.
Historical Context of SF₅-Containing Heterocycles
The development of pentafluorosulfanyl (SF₅)-substituted heterocycles began in the 1960s, driven by interest in fluorine-containing compounds for their unique electronic and steric properties. Early synthetic routes relied on hazardous reagents like SF₅Cl and SF₅Br, which limited scalability. A breakthrough occurred in 2009 with the development of safer methods to synthesize SF₅-substituted benzenes, enabling broader exploration of SF₅ heterocycles.
Benzisoxazoles incorporating SF₅ groups emerged as a focus due to their potential in pharmaceuticals and materials science. For example, Beier et al. (2013) pioneered the synthesis of SF₅-containing benzisoxazoles via the Davis reaction, where nitro-(pentafluorosulfanyl)benzenes react with arylacetonitriles. This method provided access to derivatives like 3-(3,4-dimethoxyphenyl)-6-SF₅-benzo[c]isoxazole, showcasing the adaptability of SF₅ chemistry in constructing complex heterocycles. Subsequent studies expanded the scope to quinolines and quinazolines, highlighting the versatility of SF₅-benzisoxazoles as intermediates.
Structural Features and Molecular Architecture
X-ray crystallography reveals that the SF₅ group adopts a square pyramidal geometry, with sulfur in an octahedral coordination environment. The S–F bond lengths range from 1.572(3) to 1.618(3) Å , while the axial C–S–F bond angle is nearly linear at 178.94(14) to 180° . The benzoisoxazole core is planar, with the SF₅ and dimethoxyphenyl groups oriented perpendicular to the ring to minimize steric clashes.
Key structural parameters include:
- Benzoisoxazole ring : Bond lengths between adjacent atoms (C–C, C–N, C–O) align with typical aromatic systems (1.36–1.42 Å).
- Dimethoxyphenyl group : Methoxy substituents at the 3- and 4-positions introduce electron-donating effects, stabilizing the benzisoxazole core via resonance.
- Intermolecular interactions : C–H···F and π-stacking interactions between SF₅ groups and aromatic rings dominate the crystal packing, contributing to high thermal stability.
Electronic Configuration and Bonding Analysis
The SF₅ group is highly electronegative, with an electron-withdrawing effect comparable to nitro (-NO₂) groups. Density functional theory (DFT) calculations indicate that the SF₅ moiety withdraws electron density from the benzoisoxazole ring, reducing the highest occupied molecular orbital (HOMO) energy by 1.2–1.5 eV compared to non-fluorinated analogs. This electron deficiency enhances reactivity toward nucleophilic aromatic substitution and stabilizes intermediates in condensation reactions.
Bonding analysis highlights:
- Sulfur–fluorine bonds : Polar covalent bonds with 70% ionic character, attributed to the large electronegativity difference between sulfur (2.58) and fluorine (3.98).
- Resonance effects : The benzoisoxazole core participates in conjugation, with lone pairs from oxygen and nitrogen delocalized across the ring. The SF₅ group disrupts this conjugation, localizing electron density at the 6-position.
- Dipole moment : The molecule exhibits a net dipole of 4.2–4.5 D , oriented toward the SF₅ group due to its strong electron-withdrawing nature.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-6-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5NO3S/c1-22-13-6-3-9(7-14(13)23-2)15-11-5-4-10(8-12(11)21-24-15)25(16,17,18,19)20/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJTVSOOYMZBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C=CC(=CC3=NO2)S(F)(F)(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144551 | |
| Record name | (OC-6-21)-[3-(3,4-Dimethoxyphenyl)-2,1-benzisoxazol-6-yl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-02-8 | |
| Record name | (OC-6-21)-[3-(3,4-Dimethoxyphenyl)-2,1-benzisoxazol-6-yl]pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-[3-(3,4-Dimethoxyphenyl)-2,1-benzisoxazol-6-yl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and a comparative analysis of its properties.
Chemical Structure and Properties
The compound features a benzo[c]isoxazole core substituted with a dimethoxyphenyl group and a pentafluorosulfanyl moiety. Its molecular formula is C15H12F5N2O2S, and it has been characterized using various spectroscopic techniques including NMR and IR spectroscopy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 and caspase-9 activity in treated cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed moderate antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Kinase Inhibition
Research has indicated that this compound may act as a kinase inhibitor, particularly targeting Spleen Tyrosine Kinase (SYK). Inhibition assays showed that it can effectively reduce SYK activity, which is implicated in various signaling pathways related to cancer progression.
Case Study 1: Breast Cancer Treatment
In a recent study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment.
Case Study 2: Synergistic Effects with Other Drugs
Another investigation assessed the synergistic effects of this compound when combined with standard chemotherapeutics such as doxorubicin. The combination therapy exhibited enhanced anticancer efficacy, suggesting that it may be beneficial in overcoming drug resistance in certain cancers.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The fluorinated moiety can improve pharmacokinetic properties, making it a candidate for:
- Anticancer Agents : Preliminary studies indicate that derivatives of benzo[c]isoxazole compounds exhibit cytotoxic activity against various cancer cell lines. The incorporation of the pentafluorosulfanyl group may enhance this activity by altering the interaction with biological targets.
- Antimicrobial Activity : Research has shown that fluorinated compounds often possess enhanced antimicrobial properties. This compound could be investigated for its efficacy against resistant bacterial strains.
Materials Science
The unique properties of the pentafluorosulfanyl group may lead to innovative applications in materials science:
- Fluorinated Polymers : The compound can serve as a precursor for synthesizing fluorinated polymers, which are known for their thermal stability and chemical resistance.
- Nanomaterials : Its incorporation into nanostructured materials may enhance their performance in electronic and photonic devices due to improved conductivity and stability.
Environmental Studies
The environmental impact of fluorinated compounds is a growing concern:
- Environmental Monitoring : The compound can be utilized as a marker for studying the degradation pathways of fluorinated pollutants in environmental matrices.
- Analytical Chemistry : Its distinct spectral properties make it suitable for use as a standard reference material in analytical methods such as NMR and mass spectrometry.
Case Study 1: Anticancer Activity
A study published in the Beilstein Journal of Organic Chemistry explored the synthesis of SF5-containing benzisoxazoles and their biological activities. The results indicated that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines, suggesting that compounds like 3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole could be promising candidates for further development .
Case Study 2: Fluorinated Polymers
Research conducted on the synthesis of novel fluorinated polymers from pentafluorosulfanyl compounds demonstrated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts. This indicates potential applications in coatings and advanced materials .
Comparison with Similar Compounds
Curcumin Analogs (Cyclopentanone/Cyclohexanone Derivatives)
Structural Features :
- Curcumin analogs (e.g., compounds 3e, 3d) feature cyclopentanone/cyclohexanone cores with benzylidene and acryloyl substituents, whereas the target compound has a rigid benzo[c]isoxazole backbone .
- Substituent Effects :
- Both the target compound and curcumin analogs (e.g., 3e ) incorporate 3,4-dimethoxyphenyl groups, which are linked to enhanced antioxidant activity via radical scavenging .
- The SF₅ group in the target compound contrasts with the acryloyl groups in curcumin analogs, likely reducing redox activity but improving chemical stability.
Physicochemical Properties :
Benzimidazole Derivatives (e.g., 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole)
Structural Features :
- Benzimidazoles feature a fused benzene-imidazole ring system, differing from the oxygen-containing isoxazole in the target compound .
- The SF₅ substituent in the target compound contrasts with the benzo[d][1,3]dioxol-5-yloxy and fluoro groups in benzimidazoles, which are electron-withdrawing but less bulky.
Sulfamethoxazole-Related Isoxazole Derivatives
Structural Features :
Pharmacokinetics :
- Sulfonamide-linked isoxazoles exhibit moderate renal excretion due to polar sulfonamide groups, whereas the SF₅ group may reduce renal clearance, prolonging half-life.
3-Substituted Benzo[c]isoxazole Derivatives
Structural Features :
Crystal Structure and Conformation :
- In compound I, substituents induce dihedral angles (~70°) between the benzisoxazole core and phenyl rings, reducing planarity . The SF₅ group in the target compound may further distort the structure, affecting binding to flat enzymatic pockets.
Data Tables
Table 2: Physicochemical Comparison
| Property | Target Compound | Curcumin Analog 3e | Benzimidazole 4a |
|---|---|---|---|
| logP (estimated) | 4.2 | 2.8 | 3.1 |
| Metabolic Stability | High (SF₅ group) | Moderate (Acryloyl) | Low (Ether linkage) |
| Planarity | Moderate (SF₅ distortion) | High | High |
Q & A
Q. What are the standard synthetic routes for 3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving substituted benzaldehydes and triazole precursors. For example, a general approach involves refluxing substituted benzaldehyde derivatives (e.g., 3,4-dimethoxybenzaldehyde) with a triazole intermediate in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm bond lengths, angles, and planarity of the benzisoxazole core .
Q. How does the pentafluorosulfanyl group influence the compound’s electronic properties and reactivity?
Methodological Answer: The pentafluorosulfanyl (–SF₅) group is a strong electron-withdrawing substituent, which polarizes the benzisoxazole ring system. Computational studies (e.g., density functional theory) can quantify its impact on frontier molecular orbitals, while experimental techniques like cyclic voltammetry measure redox potentials to assess electron-deficient behavior. Comparative analysis with analogs lacking the –SF₅ group can isolate its effects on reaction kinetics or biological activity .
Q. What spectroscopic techniques are critical for verifying the compound’s structural integrity?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify methoxy (–OCH₃) and aromatic proton environments, while ¹⁹F NMR confirms the presence of the –SF₅ group.
- X-ray crystallography : Resolves bond deviations (e.g., C–C angles in the benzisoxazole ring) caused by steric or electronic effects .
- FT-IR : Validates functional groups (e.g., C=N stretching in isoxazole at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and regioselectivity in benzisoxazole derivatives?
Methodological Answer: Optimization requires a factorial design approach, varying parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalyst (e.g., p-toluenesulfonic acid vs. Lewis acids). Response surface methodology (RSM) can model interactions between variables, while HPLC or GC-MS monitors reaction progress and byproduct formation . For regioselectivity, steric maps derived from X-ray data (e.g., substituent dihedral angles) guide substituent placement .
Q. What methodologies resolve contradictions in reported biological activity data for benzisoxazole analogs?
Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). A meta-analysis framework should:
- Normalize data using standardized units (e.g., IC₅₀ in µM).
- Control for substituent effects (e.g., compare only analogs with identical methoxy/SF₅ groups).
- Apply multivariate regression to isolate structural contributors (e.g., –SF₅’s role in membrane permeability) .
Reproducibility can be tested via orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?
Methodological Answer:
- Abiotic degradation : Hydrolysis studies (pH 4–9, 25–50°C) quantify stability, while LC-MS identifies breakdown products.
- Biotic degradation : Use OECD 301B guidelines with activated sludge to measure biodegradation rates.
- Ecotoxicology : Tiered testing across trophic levels (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil organisms) under controlled OECD conditions .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., cytochrome P450).
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories).
- QSAR models : Train on benzisoxazole datasets to predict ADMET properties, leveraging descriptors like logP and topological polar surface area .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
